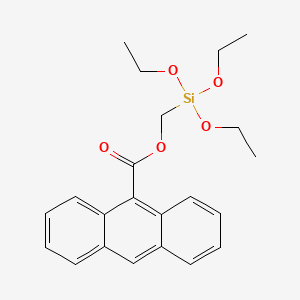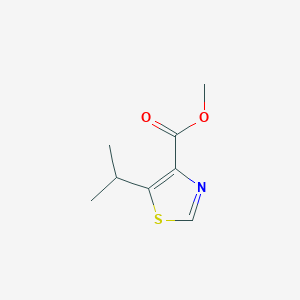
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the reaction of a suitable naphthalene precursor with a benzyl alcohol derivative. The benzyloxy group is introduced via an etherification reaction. Detailed synthetic routes and conditions can be found in the literature .
Scientific Research Applications
Synthesis and Chemical Properties
- 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is explored in various chemical syntheses and modifications. For example, in the synthesis of carbocyclic analogues of equol for immunization against clover disease in sheep, hydroxynaphthalenones, a derivative of 3,4-dihydronaphthalen-1(2H)-ones, are synthesized (Loder et al., 1978).
- Another study discusses the Michael condensation of a variant of 3,4-dihydronaphthalen-1(2H)-one with methylene active compounds for the targeted synthesis of O-heterocyclic hybrid systems (Kanevskaya et al., 2022).
Biological and Pharmacological Applications
- Compounds like cytoprotective dihydronaphthalenones, which include derivatives of 3,4-dihydronaphthalen-1(2H)-one, have been isolated for their potential antioxidant activities and investigated for their effects on oxidative damage in cells (Kil et al., 2018).
- A new chalcone derivative, structurally related to 3,4-dihydronaphthalen-1(2H)-one, has been synthesized and shown to exhibit promising anticancer activity in vitro (Shirmila et al., 2021).
Chemical Analysis and Synthesis Techniques
- The enantiospecific synthesis of derivatives of 3,4-dihydronaphthalen-1(2H)-one, such as 7-acetyl-7-hydroxy-4,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-1(4H)-one, has been studied for the synthesis of certain anthracyclines (Russell et al., 1984).
- Research into the synthesis of PGI2 agonists involves the use of 3,4-dihydronaphthalen-1(2H)-one derivatives as key intermediates, demonstrating the compound's utility in complex chemical syntheses (Ohigashi et al., 2013).
Chemical Structure and Analysis
- Studies on the synthesis and analysis of compounds like 2-arylidenebenzocycloalkanones containing N-donor heterocyclic rings have been conducted, where 3,4-dihydronaphthalen-1(2H)-one acts as a fundamental component (Sun et al., 2016).
properties
IUPAC Name |
7-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-17-8-4-7-14-9-10-15(11-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDBZGNCWHCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555350 | |
| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32263-64-2 | |
| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3.4]octan-1-one](/img/structure/B1611217.png)
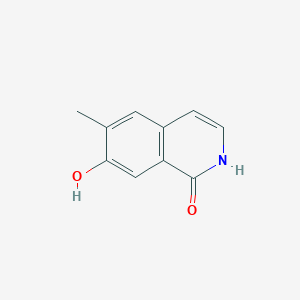
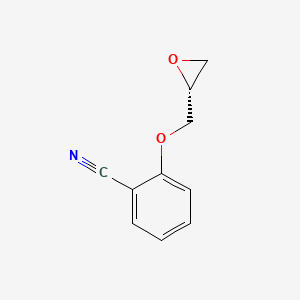

![2-Methylbenzo[B]thiophene-7-carboxylic acid](/img/structure/B1611222.png)
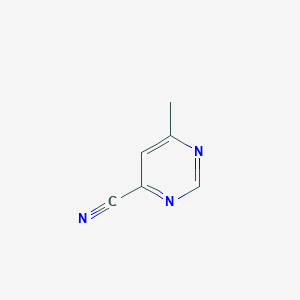
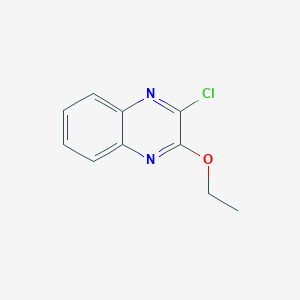
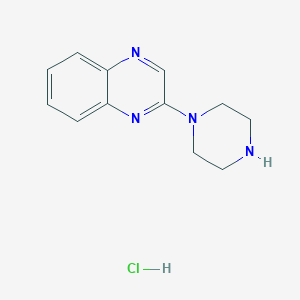
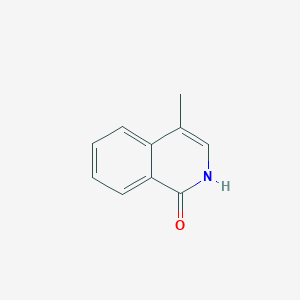

![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B1611234.png)
